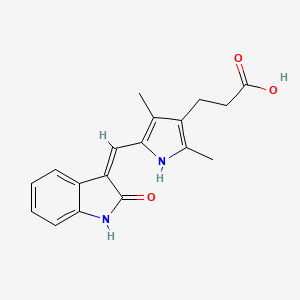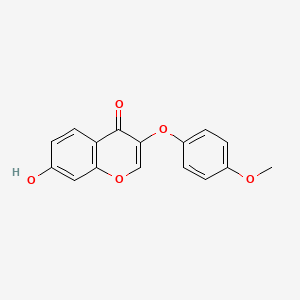
Fmoc-(R)-3-amino-4-(4-bromo-phenyl)-butyric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-®-3-amino-4-(4-bromo-phenyl)-butyric acid is a synthetic compound commonly used in the field of organic chemistry. It is a derivative of butyric acid, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group, an amino group, and a brominated phenyl ring. This compound is particularly valuable in peptide synthesis and other organic synthesis applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-®-3-amino-4-(4-bromo-phenyl)-butyric acid typically involves multiple steps:
Fmoc Protection: The amino group is protected using the Fmoc group to prevent unwanted reactions during subsequent steps.
Bromination: The phenyl ring is brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions.
Coupling Reaction: The protected amino acid is coupled with the brominated phenyl ring using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of Fmoc-®-3-amino-4-(4-bromo-phenyl)-butyric acid follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Large-scale bromination of the phenyl ring.
Automated Coupling: Use of automated peptide synthesizers to couple the protected amino acid with the brominated phenyl ring.
Purification: High-performance liquid chromatography (HPLC) or recrystallization to purify the final product.
化学反应分析
Types of Reactions
Fmoc-®-3-amino-4-(4-bromo-phenyl)-butyric acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Coupling Reactions: The amino group can participate in peptide bond formation with carboxylic acids or other amino acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiols under mild conditions.
Deprotection: Piperidine in dimethylformamide (DMF).
Coupling: DCC or DIC in the presence of a base like N-methylmorpholine (NMM).
Major Products
Substitution Products: Various substituted phenyl derivatives.
Deprotected Amino Acid: Free amino group for further reactions.
Peptide Chains: Extended peptide sequences when used in peptide synthesis.
科学研究应用
Chemistry
Fmoc-®-3-amino-4-(4-bromo-phenyl)-butyric acid is widely used in peptide synthesis, serving as a building block for creating complex peptide sequences. It is also used in solid-phase synthesis and as a reagent in organic synthesis.
Biology and Medicine
In biological research, this compound is used to study protein interactions and enzyme mechanisms. It is also employed in the development of peptide-based drugs and therapeutic agents.
Industry
Industrially, Fmoc-®-3-amino-4-(4-bromo-phenyl)-butyric acid is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique properties make it valuable in the synthesis of complex organic molecules.
作用机制
The mechanism of action of Fmoc-®-3-amino-4-(4-bromo-phenyl)-butyric acid involves its role as a building block in peptide synthesis The Fmoc group protects the amino group during synthesis, preventing unwanted reactions Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the creation of complex peptide sequences
相似化合物的比较
Similar Compounds
Fmoc-®-3-amino-3-(4-bromo-phenyl)-propionic acid: Similar structure but with a propionic acid backbone.
Fmoc-®-3-amino-4-(4-chloro-phenyl)-butyric acid: Similar structure with a chlorine atom instead of bromine.
Fmoc-®-3-amino-4-(4-fluoro-phenyl)-butyric acid: Similar structure with a fluorine atom instead of bromine.
Uniqueness
Fmoc-®-3-amino-4-(4-bromo-phenyl)-butyric acid is unique due to the presence of the brominated phenyl ring, which allows for specific substitution reactions that are not possible with other halogenated derivatives. This makes it particularly valuable in the synthesis of complex organic molecules and peptides.
属性
IUPAC Name |
(3R)-4-(4-bromophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22BrNO4/c26-17-11-9-16(10-12-17)13-18(14-24(28)29)27-25(30)31-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,18,23H,13-15H2,(H,27,30)(H,28,29)/t18-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPFLELHTJMABC-GOSISDBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)Br)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=C(C=C4)Br)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22BrNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
331763-76-9 |
Source


|
| Record name | (βR)-4-Bromo-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=331763-76-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














